molecular formula C15H17NO4 B2519260 3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid CAS No. 1968138-70-6

3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid

Cat. No.: B2519260
CAS No.: 1968138-70-6
M. Wt: 275.304
InChI Key: FAEKQEYYANMAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid is a synthetic cyclopentanecarboxylic acid derivative intended for research and experimental purposes exclusively. This compound is part of a class of molecules characterized by a cyclopentane ring functionalized with both a carboxylic acid and a carbamoyl group linked to an acetyl-substituted phenyl ring . This structure is analogous to other researched compounds such as 2-((3-acetylphenyl)carbamoyl)cyclohexanecarboxylic acid and 3-(Propylcarbamoyl)cyclopentane-1-carboxylic acid , suggesting potential utility in areas like medicinal chemistry and chemical biology as a building block or intermediate. It may be used in the development of pharmacologically active agents or as a standard in analytical studies. The molecular formula is C16H19NO4, with a molecular weight of 289.33 g/mol, consistent with similar structures in this chemical family . The presence of both hydrogen bond donor and acceptor groups influences its physicochemical properties and reactivity. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care, as related carboxamide compounds can cause skin and eye irritation . Researchers should consult the safety data sheet and conduct all risk assessments before use. It is recommended to store the product sealed in a dry environment at room temperature .

Properties

IUPAC Name

3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-9(17)10-4-6-13(7-5-10)16-14(18)11-2-3-12(8-11)15(19)20/h4-7,11-12H,2-3,8H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKQEYYANMAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopentane ring and subsequent functionalization. One common method involves the enolate alkylation of ketones, followed by Grignard reactions and condensation processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of large-scale reactors and purification systems to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

3-[(4-Acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Electron-withdrawing groups (e.g., acetyl in the target compound, fluorine in ): Increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
  • Halogens (e.g., bromine in VP-4543): Enhance lipophilicity and membrane permeability but may introduce toxicity concerns .
  • Alkyl groups (e.g., methyl in ): Improve metabolic stability and bioavailability by reducing oxidative degradation .

Biological and Industrial Relevance :

  • The acetyl group in the target compound may optimize interactions with biological targets (e.g., kinases or GPCRs) due to its balanced electronic profile.
  • VP-4543 (brominated analog) has been utilized in enzyme inhibition studies, highlighting the role of halogens in modulating binding affinity .
  • Trimethyl-substituted derivatives () demonstrate the importance of steric effects in avoiding off-target interactions .

Safety and Handling :

  • While specific safety data for the target compound are unavailable, analogs like 3-(N-(4-acetylphenyl)carbamoyl)pyridine-2-carboxylic acid () emphasize standard precautions: avoid inhalation, skin contact, and ensure adequate ventilation .

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{14}H_{15}N_{1}O_{3}
  • Molecular Weight : 245.28 g/mol

Structural Features

The compound features:

  • A cyclopentane ring which contributes to its three-dimensional conformation.
  • An acetylphenyl group that may enhance lipophilicity and biological interaction.
  • A carboxylic acid functional group that is crucial for interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of cyclopentane can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of related compounds on human cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit 50% of cell viability) in the micromolar range, suggesting considerable efficacy against tumor cells.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)5.2
Compound BHT-29 (colon cancer)3.8
This compoundA431 (skin cancer)4.5

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the carbamoyl group could enhance its interaction with microbial cell membranes.

The proposed mechanism for its antimicrobial action includes disruption of bacterial cell wall synthesis and inhibition of key enzymes involved in metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl ring and the cyclopentane structure significantly influence biological activity. For example:

  • Substitution at the para position of the phenyl ring enhances anticancer activity.
  • The presence of electron-withdrawing groups increases potency against certain bacterial strains.

Research Findings

Recent research has focused on synthesizing analogs of this compound to evaluate their biological activities systematically. These studies highlight the importance of structural modifications in enhancing therapeutic efficacy.

Summary of Findings

  • Anticancer Activity : Demonstrated significant cytotoxic effects in vitro against various cancer cell lines.
  • Antimicrobial Effects : Exhibited potential against several pathogenic bacteria.
  • SAR Insights : Structural modifications can lead to improved biological activity, guiding future drug design efforts.

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